2-Methoxy-5-(pyridin-2-YL)pyridine - 381725-49-1

2-Methoxy-5-(pyridin-2-YL)pyridine

Catalog Number: EVT-342456
CAS Number: 381725-49-1
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-Methoxy-5-(pyridin-2-yl)pyridine is a compound with the molecular formula C11H10N2O . It has a molecular weight of 186.21 g/mol . The IUPAC name for this compound is 6’-methoxy-2,3’-bipyridine . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 2-Methoxy-5-(pyridin-2-YL)pyridine is 1S/C11H10N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h2-8H,1H3 . The canonical SMILES is COC1=NC=C(C=C1)C2=CC=CC=N2 . These codes provide a textual representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

2-Methoxy-5-(pyridin-2-YL)pyridine has a molecular weight of 186.21 g/mol . It has a computed XLogP3 value of 1.8, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 2 . The topological polar surface area is 35 Ų . The compound is a solid at room temperature .

Synthesis Analysis

For instance, in one study, a derivative of 2-methoxy-5-(pyridin-2-yl)pyridine was synthesized and radiolabeled with Carbon-11 for potential use as a Positron Emission Tomography (PET) probe targeting PI3K/mTOR in cancer. [] The synthesis involved several steps, starting with the formation of an imidazo[1,2-a]pyridine core, followed by the introduction of a 2-methoxy-5-(pyridin-2-yl)pyridine moiety.

Another study employed a Negishi cross-coupling reaction to synthesize 2-chloro-5-(pyridin-2-yl)pyrimidine, a key intermediate in the development of a selective PDE-V inhibitor. [] While not explicitly stated, this synthesis likely involves 2-methoxy-5-(pyridin-2-yl)pyridine as a starting material or intermediate.

Chemical Reactions Analysis
  • N-alkylation: The nitrogen atom of the pyridine ring readily undergoes alkylation reactions, as demonstrated by the synthesis of the Carbon-11 labeled imidazo[1,2-a]pyridine derivative. [] This reaction allows for the introduction of diverse substituents, expanding the structural diversity and potential applications of the resulting compounds.

  • Metal Complexation: The presence of multiple nitrogen atoms within the 2-methoxy-5-(pyridin-2-yl)pyridine structure makes it a capable ligand for various metal ions. This property is exploited in the synthesis of ruthenium(II) complexes, which exhibit catalytic activity in the transfer hydrogenation of ketones. []

  • Cross-Coupling Reactions: As evidenced by the Negishi cross-coupling reaction used to synthesize a PDE-V inhibitor intermediate, 2-methoxy-5-(pyridin-2-yl)pyridine derivatives can participate in palladium-catalyzed cross-coupling reactions. [] This reactivity further expands their utility in constructing diverse molecular architectures.

Mechanism of Action

For example, the Carbon-11 labeled imidazo[1,2-a]pyridine derivative mentioned earlier targets the PI3K/mTOR pathway, a key signaling pathway involved in cell growth and proliferation. [] While the precise mechanism of action of this specific derivative was not elaborated upon, it likely exerts its effect by binding to and inhibiting key proteins within this pathway.

In another example, a series of 5-cyano-6-oxo-pyridine-based sulfonamides, potentially synthesized using 2-methoxy-5-(pyridin-2-yl)pyridine as a precursor, demonstrated anticancer properties by inhibiting the epidermal growth factor receptor (EGFR). [] EGFR plays a crucial role in cell growth and survival, and its inhibition can lead to the suppression of tumor growth.

Applications
  • Cancer Therapy and Imaging: The Carbon-11 labeled imidazo[1,2-a]pyridine derivative shows promise as a PET probe for imaging PI3K/mTOR activity in cancer. This could be instrumental in diagnosing, staging, and monitoring treatment response in cancer patients. []

  • Anticancer Agents: 5-cyano-6-oxo-pyridine-based sulfonamides, potentially synthesized from 2-methoxy-5-(pyridin-2-yl)pyridine, exhibit anticancer properties by inhibiting EGFR. [] This highlights the potential of this scaffold in developing novel therapies for EGFR-driven cancers.

  • Inhibition of Leukotriene Synthesis: Compounds featuring a 2-methoxy-5-(pyridin-2-yl)pyridine moiety, such as 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), act as potent and selective inhibitors of 5-lipoxygenase-activating protein (FLAP). [] This makes them potential therapeutic agents for inflammatory conditions like asthma, where leukotrienes play a significant role in pathogenesis.

  • Treatment of Neurodegenerative Diseases: The (8S)-2-{(E)-2-[6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl]vinyl}-8-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine compound, structurally similar to derivatives of 2-methoxy-5-(pyridin-2-yl)pyridine, shows potential for treating neurodegenerative disorders like Alzheimer's disease. []

  • Catalytic Applications: Ruthenium complexes incorporating a 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligand, which could be synthesized from 2-methoxy-5-(pyridin-2-yl)pyridine, have demonstrated catalytic activity in the transfer hydrogenation of ketones. [] These complexes provide a sustainable and efficient method for this important chemical transformation.

(E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77)

Compound Description: TL-77 is a novel (E)-styrylsulfonyl methylpyridine exhibiting improved oral bioavailability compared to ON01910.Na (Rigosertib). This compound demonstrates potent in vitro growth inhibitory activity (GI50 < 1 μM against HCT-116 cells) and is 3 to 10-fold more potent against tumor cell lines than normal cells []. Mechanistically, TL-77 induces significant G2/M arrest in cancer cells, leading to apoptosis, and potently inhibits tubulin polymerization in a cell-free setting [].

Sodium (E)-2-(2-methoxy-5-((2,4,6-trimethoxystyrylsulfonyl)methyl)phenylamino)acetate (ON01910.Na, Rigosertib)

Compound Description: ON01910.Na, also known as Rigosertib, is a styryl benzylsulfone currently in phase III clinical trials as an anticancer agent []. This non-ATP competitive kinase inhibitor demonstrates multitargeted activity, promoting mitotic arrest and apoptosis [].

6-Chloro-3-((2-(S)-azetidinyl)methoxy)-5-(2-[18F]fluoropyridin-4-yl)pyridine ([18F]NIDA 522131)

Compound Description: [18F]NIDA 522131 is a radioligand designed for studying extrathalamic nicotinic acetylcholine receptors using positron-emission tomography (PET) [].

4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide (DS2OMe)

Compound Description: DS2OMe is a potential PET radioligand being investigated for its ability to visualize δ-containing GABAA receptors in vivo []. This compound shows selectivity for the δ-subunit-containing γ-aminobutyric acid type A receptors.

4-(5-Pyridin-4-yl-1H-[1,2,4]triazol-3-yl)pyridine-2-carbonitrile (FYX-051)

Compound Description: FYX-051 is a novel xanthine oxidoreductase inhibitor currently being investigated for its potential to treat gout and hyperuricemia [, ]. Studies reveal that FYX-051 undergoes N-glucuronidation at both the N1 and N2 positions of the triazole ring, leading to the excretion of these metabolites in urine [, ].

Properties

CAS Number

381725-49-1

Product Name

2-Methoxy-5-(pyridin-2-YL)pyridine

IUPAC Name

2-methoxy-5-pyridin-2-ylpyridine

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C11H10N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h2-8H,1H3

InChI Key

HRVJUCXZUHFRNP-UHFFFAOYSA-N

SMILES

COC1=NC=C(C=C1)C2=CC=CC=N2

Synonyms

6’-Methoxy-[2,3’]bipyridine;

Canonical SMILES

COC1=NC=C(C=C1)C2=CC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.